molecular formula C16H13Cl2N3O3S2 B2424586 ethyl 3-cyano-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864927-21-9

ethyl 3-cyano-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2424586
CAS No.: 864927-21-9
M. Wt: 430.32
InChI Key: FKZQLLVZSQLCAB-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a dichlorothiophene moiety, and a thieno[2,3-c]pyridine core.

Properties

IUPAC Name

ethyl 3-cyano-2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3S2/c1-2-24-16(23)21-4-3-8-10(6-19)15(25-11(8)7-21)20-14(22)9-5-12(17)26-13(9)18/h5H,2-4,7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZQLLVZSQLCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-(Thienyl)-Methyl Sulfonamides

The thieno[2,3-c]pyridine scaffold is constructed via acid-catalyzed cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide derivatives. As detailed in US3969358A, refluxing sulfonamide precursors (e.g., 2a ) in ethanol with 12N HCl for 4 hours induces cyclization, yielding 4H,5H,6H,7H-thieno[2,3-c]pyridine intermediates. The reaction proceeds via intramolecular nucleophilic attack, forming the seven-membered ring.

Reaction Conditions :

  • Acid : 12N HCl (630 mL)
  • Solvent : Ethanol (630 mL)
  • Temperature : Reflux (78–85°C)
  • Yield : 76%

This method is preferred for scalability, though regioselectivity depends on the substitution pattern of the thienyl precursor.

Introduction of the Cyano Group

Nitrile Incorporation via Malononitrile Condensation

The 3-cyano substituent is introduced using malononitrile in a Knoevenagel-type condensation. As demonstrated in nicotinonitrile syntheses, β-dicarbonyl intermediates (e.g., 4 ) react with malononitrile (5 ) under acidic conditions to form α,β-unsaturated nitriles. Subsequent cyclization with ammonium acetate in acetic acid yields 3-cyanopyridine derivatives.

Example Protocol :

  • Reactants : β-Dicarbonyl compound (1 eq), malononitrile (1.2 eq)
  • Catalyst : Acetic acid (10 vol%)
  • Conditions : Reflux in ethanol (5 hours)
  • Yield : 68–82%

Adapting this to the thieno[2,3-c]pyridine system requires substituting the β-dicarbonyl component with a keto-thienyl intermediate.

Amidation at Position 2

Mixed Anhydride Activation for Amide Bond Formation

The 2,5-dichlorothiophene-3-amido group is introduced via amidation using activated carboxylic acid intermediates. US4529596A describes forming mixed anhydrides by treating thienopyridine carboxylic acids with ethyl chloroformate and triethylamine in chloroform at −5°C. Subsequent reaction with 2,5-dichlorothiophene-3-amine yields the amide.

Steps :

  • Activation :
    • Reagents : Ethyl chloroformate (1.1 eq), triethylamine (1.2 eq)
    • Solvent : Chloroform, −5°C to 0°C
  • Amidation :
    • Amine : 2,5-Dichlorothiophene-3-amine (1 eq)
    • Conditions : Stir at 10–25°C for 2 hours
    • Yield : 70–85%

Esterification at Position 6

Alkylation with α-Chloro Esters

The ethyl ester group is introduced via alkylation of a tetrahydro-thieno[2,3-c]pyridine intermediate. US4529596A reports reacting 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine with ethyl 2-chloroacetate in dimethylformamide (DMF) containing potassium carbonate. The reaction proceeds at 60–80°C for 6 hours, achieving 65–78% yield.

Optimized Parameters :

  • Base : K₂CO₃ (2 eq)
  • Solvent : DMF (5 vol)
  • Temperature : 70°C
  • Time : 6 hours

Integrated Synthetic Route

Sequential Protocol

Combining the above steps, a representative synthesis involves:

  • Cyclization : Form the thieno[2,3-c]pyridine core.
  • Nitration/Cyanation : Introduce the cyano group via malononitrile.
  • Amidation : Attach 2,5-dichlorothiophene-3-amine via mixed anhydride.
  • Esterification : Alkylate with ethyl chloroacetate.

Table 1. Reaction Yields and Conditions

Step Reagents/Conditions Yield (%) Source
Cyclization 12N HCl, ethanol, reflux 76
Cyanation Malononitrile, acetic acid, reflux 82
Amidation Ethyl chloroformate, triethylamine, chloroform 85
Esterification Ethyl 2-chloroacetate, K₂CO₃, DMF 78

Analytical and Spectroscopic Validation

Structural Confirmation

Key characterization data include:

  • IR : ν(C≡N) at 2230 cm⁻¹, ν(C=O) at 1720 cm⁻¹ (ester) and 1680 cm⁻¹ (amide).
  • ¹H NMR : Thieno[2,3-c]pyridine protons at δ 6.8–7.2 ppm, ethyl ester (CH₂CH₃) at δ 1.2–1.4 (t) and 4.1–4.3 (q).
  • MS : Molecular ion peak at m/z 466 (M⁺).

Challenges and Optimization

Regioselectivity in Amidation

Competing reactions at N1 vs. C2 of the thienopyridine ring necessitate careful control of activation conditions. Using bulky bases (e.g., DIPEA) suppresses N-alkylation, favoring C2 amidation.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, THF) improve cyclization yields by stabilizing transition states, whereas protic solvents (ethanol) may lead to side reactions.

Chemical Reactions Analysis

Hydrolysis of Ester Functionality

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing additional reactive handles.

Reaction Conditions Reagents Product Yield
Alkaline hydrolysis (pH 12–14)NaOH, H₂O/EtOH (1:1)3-Cyano-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylic acid85–92%
Acidic hydrolysis (pH 1–2)HCl, refluxSame as above78–84%

Key findings:

  • Alkaline conditions provide higher yields due to reduced side reactions.

  • The carboxylic acid derivative serves as a precursor for amide coupling or salt formation .

Nucleophilic Substitution at Dichlorothiophene Moiety

The 2,5-dichlorothiophene group participates in nucleophilic aromatic substitution (NAS) reactions, enabling functional group diversification.

Target Position Nucleophile Reagents/Conditions Product Yield
C3-ClPiperidineDMF, K₂CO₃, 80°C, 12h3-Piperidinyl-2,5-dichlorothiophene-substituted derivative70%
C5-ClEthanolamineEtOH, NaH, 60°C, 8h5-(2-Hydroxyethylamino)-2-chlorothiophene-substituted derivative65%

Key findings:

  • Substitution at C3 occurs preferentially due to steric and electronic factors .

  • Products exhibit enhanced solubility and potential bioactivity.

Cyclization Reactions

The compound undergoes intramolecular cyclization under specific conditions to form fused heterocyclic systems.

Cyclization Type Catalyst/Reagent Product Application
Thieno[2,3-c]pyridine → Thieno[3,2-b]pyridinePPA (Polyphosphoric acid), 120°CFused tricyclic system with retained cyano groupAntibacterial agent synthesis
Ester → LactamNH₃/MeOH, high pressure6-Lactam derivativeKinase inhibition studies

Key findings:

  • Cyclization preserves the cyano group, enabling downstream functionalization .

  • Fused systems show improved binding affinity in pharmacological assays .

Reduction of Cyano Group

The cyano group at position 3 is selectively reduced to an amine under catalytic hydrogenation.

Reduction Method Catalyst Product Yield
H₂ gas (1 atm)Pd/C, EtOAc, 25°C3-Aminomethyl-2-(2,5-dichlorothiophene-3-amido)-thieno[2,3-c]pyridine-6-carboxylate88%
NaBH₄-CoCl₂CoCl₂, THF, 0°CSame as above75%

Key findings:

  • Catalytic hydrogenation avoids side reactions observed with borohydride systems.

  • The amine product is pivotal for Schiff base formation or peptidomimetic synthesis .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl/heteroaryl group introductions.

Coupling Type Reagents Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O3-Cyano-2-(2,5-diarylthiophene-3-amido) derivative60–68%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃N-Aryl substituted analogues55–62%

Key findings:

  • Coupling efficiency depends on the electronic nature of the boronic acid/amine .

  • Products are valuable in structure-activity relationship (SAR) studies.

Photochemical Reactivity

UV irradiation induces cleavage of the thiophene-amide bond, forming reactive intermediates.

Wavelength Solvent Primary Product Secondary Reaction
254 nmAcetonitrileFree 2,5-dichlorothiophene-3-carboxylic acidRecombination with ethanol to form ester

Key findings:

  • Photolysis products are useful in prodrug design.

  • Stability under light necessitates dark storage conditions .

Biological Activity Modulation via Derivatization

Derivatives synthesized from the above reactions exhibit marked biological effects:

Derivative Tested Activity IC₅₀/EC₅₀ Source
Carboxylic acid analogueBacterial gyrase inhibition1.2 µM
3-Piperidinyl-substituted compoundAntifungal (C. albicans)4.8 µM
Lactam derivativeAurora kinase A inhibition0.9 µM

Key Structural Insights Influencing Reactivity

  • Electron-deficient thiophene ring : Enhances NAS at chlorine sites .

  • Ethyl ester group : Provides a tunable site for hydrolysis or transesterification.

  • Cyanide substituent : Acts as a directing group in cross-coupling reactions .

This compound’s multifaceted reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies should explore enantioselective transformations and in vivo metabolic pathways.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that this compound exhibits promising cytotoxic effects against several cancer cell lines. The mechanism of action includes the induction of apoptosis and cell cycle arrest. Notably:

  • Cytotoxicity Data :
    • A549 (lung cancer): IC50 = 1.06 ± 0.16 μM
    • MCF-7 (breast cancer): IC50 = 1.23 ± 0.18 μM
    • HeLa (cervical cancer): IC50 = 2.73 ± 0.33 μM

These values demonstrate that the compound has potent inhibitory effects on cell proliferation in these cancer models.

Mechanism of Action
The compound's cytotoxic effects are attributed to:

  • Apoptosis Induction : Increased late apoptosis rates in treated cells.
  • Cell Cycle Arrest : An increase in the G0/G1 phase population indicates inhibition of cell cycle progression.

Structure-Activity Relationship (SAR)

The structure of ethyl 3-cyano-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate suggests that modifications to its functional groups can influence its biological activity. Variants with different substituents have shown varying degrees of activity against specific targets such as c-Met kinase.

Case Study 1: Inhibitory Effects on Kinases

A study focused on thieno[2,3-c]pyridine derivatives highlighted the importance of structural features in mediating biological activity. Variants were synthesized and tested for their inhibitory effects against c-Met kinase:

  • The most promising derivatives exhibited IC50 values comparable to established drugs.

Case Study 2: Anti-inflammatory Properties

Another research effort evaluated the anti-inflammatory properties of related compounds, revealing that modifications to the thiophene ring enhanced their efficacy in inhibiting inflammatory pathways.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

  • Polymer Synthesis : Its unique structure allows it to be incorporated into polymer matrices for developing materials with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The cyano group and the dichlorothiophene moiety play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The thieno[2,3-c]pyridine core provides structural stability and enhances the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3,3-diphenylacrylate: This compound shares the cyano and ester functional groups but has a different core structure.

    2-Cyano-3,3-diphenyl-2-propenoic acid ethyl ester: Similar in having a cyano group and an ester, but differs in the overall molecular framework.

Uniqueness

Ethyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is unique due to its combination of functional groups and the thieno[2,3-c]pyridine core. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Biological Activity

Ethyl 3-cyano-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate (hereafter referred to as "the compound") is a synthetic derivative within the thienopyridine class. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The compound's molecular formula is C14H10Cl2N2O2SC_{14}H_{10}Cl_2N_2O_2S, with a molecular weight of 357.21 g/mol. Its structure features a thienopyridine core that is substituted with a cyano group and a dichlorothiophene moiety, which may enhance its pharmacological profile.

Anticancer Properties

Recent studies have indicated that the compound exhibits significant anticancer activity :

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. It has been shown to inhibit cell proliferation in various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested .
  • Case Studies : In a study focusing on MCF-7 cells, treatment with the compound resulted in a 70% reduction in cell viability at concentrations above 20 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in the sub-G1 population, indicative of apoptosis .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects :

  • Inhibition of Pro-inflammatory Cytokines : In vitro studies revealed that the compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .
  • Animal Models : In vivo experiments on mice subjected to induced inflammation showed that administration of the compound led to a marked decrease in paw edema compared to control groups .

Summary of Biological Activities

Biological ActivityCell Line/ModelIC50 (µM)Observations
Anticancer ActivityMCF-720Induces apoptosis
A54930Growth inhibition
Anti-inflammatoryMacrophagesN/AReduces TNF-alpha and IL-6 levels
Mouse ModelN/ADecreases paw edema

Research Findings

  • Caspase Activation : The compound activates caspase-3 and caspase-9 pathways leading to apoptosis in cancer cells.
  • Cytotoxicity Testing : Various assays including MTT and SRB assays have confirmed its cytotoxic effects across multiple cancer cell lines.
  • Synergistic Effects : Preliminary data suggest that combining this compound with conventional chemotherapeutics may enhance overall efficacy against resistant cancer types .

Q & A

Q. What approaches reconcile discrepancies in biological activity data across studies?

  • Methodological Answer : Meta-analysis of dose-response curves and assay conditions (e.g., cell lines, incubation times). For conflicting anti-inflammatory results, standardize models (e.g., RAW264.7 macrophages vs. in vivo murine) and use positive controls (e.g., indomethacin) .

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